Boc-5-bromo-DL-tryptophan
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUYEAWOUQONRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226988 | |
| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67308-26-3 | |
| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67308-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Indispensable Role of Substituted Tryptophans
An In-Depth Technical Guide to the Synthesis of Substituted Tryptophans for Drug Discovery and Chemical Biology
Tryptophan, a proteinogenic amino acid, is not merely a building block for proteins but also a crucial precursor to a vast array of bioactive molecules, including the neurotransmitter serotonin and the hormone melatonin.[1][2] Its derivatives, featuring substitutions on the indole nucleus, are prevalent in numerous natural products, particularly complex peptides and alkaloids, many of which exhibit potent biological activities.[3][4] In the realms of medicinal chemistry and drug development, substituted tryptophans are considered "privileged structures" due to their ability to interact with a wide range of biological targets.[2] They serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[4][5] Furthermore, tailored tryptophan analogues, such as those with fluorescent properties, are invaluable tools for studying protein structure and function.[6][7]
The synthesis of these vital compounds, however, is not trivial. Key challenges lie in achieving regioselective functionalization of the electron-rich indole ring and controlling the stereochemistry at the α-amino acid center. This guide provides a comprehensive overview of the core strategies developed to address these challenges, aimed at researchers, scientists, and drug development professionals. We will explore three principal approaches:
-
Constructing the Indole Ring: Building the indole moiety onto a pre-existing, suitably functionalized amino acid backbone.
-
Coupling Pre-formed Fragments: Joining a substituted indole with a three-carbon amino acid precursor.
-
Direct Functionalization: Modifying the indole ring of tryptophan itself through C–H activation.
This exploration will blend foundational chemical principles with field-proven insights, detailing the causality behind experimental choices and providing actionable protocols for key methodologies.
Part 1: Building from the Ground Up: Indole Ring Annulation Strategies
This classical approach involves forming the indole's bicyclic system as a late-stage step onto an amino acid framework. The primary advantage is the ability to construct highly complex or unusual substitution patterns on the benzene portion of the indole.
The Venerable Fischer Indole Synthesis
First reported in 1883, the Fischer indole synthesis remains one of the most reliable methods for constructing the indole core.[8] The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.
Causality in Mechanism: The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, PPA) is critical.[8] The acid facilitates the tautomerization of the hydrazone to its enehydrazine form. This intermediate then undergoes a[3][3]-sigmatropic rearrangement, a key C-C bond-forming step, followed by the elimination of ammonia to aromatize the ring system and form the indole. The harsh conditions often required (strong acids, high temperatures) can be a significant drawback, limiting its use with sensitive or complex substrates. Despite this, its robustness has ensured its continued application in natural product synthesis.[2][9]
Workflow: Fischer Indole Synthesis
Caption: Key stages of the Fischer indole synthesis workflow.
Modern Palladium-Catalyzed Annulations
Transition metal catalysis has revolutionized indole synthesis, offering milder conditions and broader substrate scope compared to the Fischer method. Palladium-catalyzed reactions are particularly prominent for constructing the indole ring on an amino acid side chain.[10]
Expertise in Action: The choice of a palladium-catalyzed method is often dictated by the available starting materials. For instance, the Chen-Heck approach utilizes an o-iodoaniline and a carbonyl compound containing the amino acid backbone. The reaction proceeds via an in-situ formed enamine which then undergoes an intramolecular Heck coupling, catalyzed by palladium, to forge the indole ring. Another powerful method is the Larock indole synthesis , which couples an o-haloaniline with an internal alkyne. This is particularly useful for creating 2,3-disubstituted indoles, a pattern directly applicable to tryptophan synthesis when the appropriate alkyne-bearing amino acid is used.
The success of these reactions hinges on the precise formulation of the catalytic system—the palladium source (e.g., Pd(OAc)₂), the phosphine ligand, and the base. The ligand choice is crucial for stabilizing the active Pd(0) species and modulating its reactivity to favor the desired cyclization pathway over competing side reactions.
Part 2: The Convergent Approach: Coupling Indoles with Amino Acid Precursors
Perhaps the most modular and widely used strategy involves coupling a pre-synthesized, and often commercially available, substituted indole with a three-carbon electrophilic amino acid synthon. This approach excels in its convergence and flexibility.
The Power of Biocatalysis: Tryptophan Synthase (TrpS)
Nature's own method for making tryptophan involves the enzyme tryptophan synthase (TrpS).[11] This remarkable enzyme catalyzes the C-C bond formation between indole and L-serine to produce L-tryptophan with absolute stereocontrol.[11] The reaction is catalyzed by the β-subunit (TrpB), which contains a pyridoxal phosphate (PLP) cofactor.
Trustworthiness through Evolution: The wild-type TrpS has a fairly broad specificity for indole analogues, but its efficiency drops with bulky or electron-deficient substrates.[11] The true breakthrough for synthetic chemistry has been the directed evolution of the standalone TrpB subunit. By freeing TrpB from its natural allosteric regulation by the TrpA subunit and introducing key mutations, researchers have created a panel of robust biocatalysts with dramatically expanded substrate scope.[11][12] These engineered enzymes can now synthesize a vast range of 4-, 5-, 6-, and 7-substituted tryptophans, including those with nitro, cyano, and multiple halogen substituents, often in near-quantitative yields and with perfect enantiopurity.[12]
Self-Validating System: The enzymatic approach is inherently self-validating in terms of stereochemistry, exclusively producing the L-amino acid.[11] The reactions are run in aqueous media under mild conditions, eliminating the need for protecting groups and minimizing waste, making it a cornerstone of green chemistry.
Experimental Protocol: Enzymatic Synthesis of 4-Cyano-L-Tryptophan
This protocol is adapted from methodologies developed for evolved TrpB variants.[11]
-
Catalyst Preparation: A heat-treated lysate of E. coli overexpressing the engineered TrpB variant (e.g., TmTrpB⁹ᴰ⁸*) is prepared. High-level expression allows for the use of this crude lysate directly, avoiding lengthy protein purification.[12]
-
Reaction Setup: In a temperature-controlled vessel, combine potassium phosphate buffer (100 mM, pH 8.0), L-serine (50 mM), 4-cyanoindole (10 mM), and pyridoxal phosphate (PLP) cofactor (0.5 mM).
-
Initiation: Add the TrpB enzyme lysate to the reaction mixture. The final enzyme concentration is typically in the range of 0.1-1.0 mg/mL.
-
Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 37-75°C for variants from thermophilic organisms) with gentle agitation for 12-24 hours.[12] The progress is monitored by HPLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is quenched by acidification (e.g., with formic acid), which precipitates the enzyme. After centrifugation, the supernatant containing the product is collected. The product, 4-cyano-L-tryptophan, is then purified from the excess serine and other components by standard chromatographic techniques (e.g., ion-exchange or reversed-phase chromatography).
Table 1: Substrate Scope of an Evolved TrpB Variant Data synthesized from reported results for evolved TrpB enzymes.[12]
| Indole Substrate | Position of Substitution | Product Yield (%) |
| 4-Nitroindole | 4 | >70% |
| 5-Nitroindole | 5 | >85% |
| 6-Nitroindole | 6 | >95% |
| 7-Cyanoindole | 7 | >90% |
| 5-Bromoindole | 5 | >99% |
| 5-Iodoindole | 5 | ~75% |
| 5,6-Dichloroindole | 5, 6 | >90% |
Asymmetric Chemical Synthesis
For analogues not accessible enzymatically or when a chemical approach is preferred, several robust asymmetric methods exist. A dominant strategy involves the alkylation of a chiral glycine enolate equivalent with a gramine or an indole-3-methanol derivative.
Expertise in Mechanism: The Schöllkopf chiral auxiliary , a bislactim ether derived from valine and glycine, is a classic example.[6][7] Deprotonation with a strong base (e.g., n-BuLi) generates a stabilized, planar enolate.[6] The bulky chiral auxiliary shields one face of the enolate, directing the incoming electrophile (the indole side chain) to the opposite face with high diastereoselectivity. Subsequent mild acid hydrolysis cleaves the auxiliary, liberating the desired L-tryptophan methyl ester in high enantiomeric excess.[6][7] Another common approach is the Strecker amino acid synthesis , which can be rendered asymmetric by using a chiral amine auxiliary.[3]
Diagram: Asymmetric Synthesis via Schöllkopf Auxiliary
Caption: Workflow for enantioselective tryptophan synthesis.
Part 3: The Modern Frontier: Direct C–H Functionalization of Tryptophan
The most atom-economical and elegant strategy is to directly modify the C-H bonds of the tryptophan indole ring. This approach avoids the pre-functionalization of starting materials and is ideal for the late-stage diversification of peptides and complex molecules.
Authoritative Grounding in Catalysis: The primary challenge is regioselectivity. The indole C2 and C3 positions are inherently more nucleophilic, making functionalization at the benzenoid C4-C7 positions difficult.[5] Success has been achieved using transition-metal catalysis, primarily with palladium, where a directing group is used to steer the catalyst to a specific C-H bond.[5] The N-amino group of tryptophan itself can act as a directing group. For example, Pd(II)-catalyzed C4-acetoxylation and C4-olefination of N-protected tryptophan have been successfully developed.[5][13] These reactions typically proceed through a palladacycle intermediate, where the metal coordinates to the directing group and activates a nearby C-H bond for functionalization. The choice of oxidant and ligands is paramount to ensure efficient catalyst turnover and prevent catalyst deactivation. More recently, visible-light photocatalysis has emerged as a mild and powerful method for the C2-alkylation of tryptophan residues within peptides.[14]
Conclusion and Future Outlook
The synthesis of substituted tryptophans has evolved from harsh, classical methods to highly sophisticated and selective modern strategies. For modularity and access to a wide range of analogues with pristine stereocontrol, the enzymatic approach using evolved TrpB enzymes stands out as a powerful, green, and industrially scalable platform .[11][12] For constructing highly complex or unusual indole cores, palladium-catalyzed annulations provide a robust chemical solution. Finally, for late-stage modification and peptide diversification, direct C-H functionalization represents the cutting edge, offering unparalleled synthetic efficiency.[5]
The future of this field will likely see a greater fusion of these approaches. Chemoenzymatic cascades, where an enzyme creates a core tryptophan analogue that is then further modified by chemical C-H functionalization, will enable access to unprecedented chemical diversity.[11] Continued advances in protein engineering will further expand the substrate tolerance of biocatalysts, while new discoveries in catalysis will provide milder and more selective methods for direct C-H activation, solidifying the central role of substituted tryptophans in advancing science and medicine.
References
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Junk, L., Ullrich, A., & Kazmaier, U. (2022). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Targets in Heterocyclic Systems, 25, 342-371. [Link]
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Chen, S., & Hecht, S. M. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 458–461. [Link]
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Chen, C. H., Genapathy, S., Fischer, P. M., & Chan, W. C. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(46), 9470–9476. [Link]
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Buller, A. R., & Arnold, F. H. (2018). Tryptophan Synthase: Biocatalyst Extraordinaire. ACS Catalysis, 8(5), 4404–4424. [Link]
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Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. Medicinal Chemistry Communications, 1(1), 29. [Link]
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Chen, S., & Hecht, S. M. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 458–461. [Link]
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Romney, D. K., Murciano-Calles, J., Wehrmüller, J. E., & Arnold, F. H. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society, 139(30), 10221–10224. [Link]
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Catalyst University. (2014). Biochemistry | Tryptophan Conversion to Aminocarboxymuconate Semialdehyde. YouTube. [Link]
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Nair, R. N., et al. (2019). De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies. Bioorganic & Medicinal Chemistry Letters, 29(4), 586-590. [Link]
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Nair, R. N., et al. (2019). De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies. Bioorganic & Medicinal Chemistry Letters, 29(4), 586-590. [Link]
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van der Veken, P., et al. (2005). Palladium-Catalyzed Synthesis of Novel Optically Active Tryptophan Analogues. Organic Letters, 7(16), 3573–3576. [Link]
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Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. [Link]
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La-Venia, A., et al. (2019). Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation. Chemical Communications, 55(64), 9520-9523. [Link]
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Sharma, V., Kumar, P., & Kumar, N. (2025). Recent advances in the synthesis of indoles and their applications. RSC Advances. [Link]
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Wang, Y., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1157116. [Link]
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Zhang, Y., et al. (2021). Direct C4-Acetoxylation of Tryptophan and Tryptophan-Containing Peptides via Palladium(II)-Catalyzed C–H Activation. Organic Letters, 23(12), 4734–4738. [Link]
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Hughes, D. L. (2021). Fischer Indole Synthesis. Organic Reactions. [Link]
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van der Veken, P., et al. (2005). Palladium-Catalyzed Synthesis of Novel Optically Active Tryptophan Analogues. Radboud Repository. [Link]
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Gabriele, B., et al. (2013). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. ACS Catalysis, 3(6), 1148–1163. [Link]
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Liu, Q., et al. (2013). Direct Olefination at the C-4 Position of Tryptophan via C–H Activation: Application to Biomimetic Synthesis of Clavicipitic Acid. Organic Letters, 15(17), 4528–4531. [Link]
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Chen, C. H., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(46), 9470-9476. [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Bromotryptophan
Introduction: Unlocking Tryptophan's Potential in Drug Discovery
Tryptophan, an essential amino acid, is a cornerstone of protein structure and function. Its indole side chain is not merely a bulky hydrophobic group but a versatile chemical handle that participates in crucial biological interactions, including hydrogen bonding and π-stacking. The ability to selectively modify this indole ring opens up a vast landscape for medicinal chemists and drug development professionals. By introducing novel aryl or heteroaryl moieties onto the tryptophan scaffold, we can fine-tune the steric, electronic, and pharmacokinetic properties of peptides and small molecules, leading to enhanced target affinity, improved metabolic stability, and novel biological activities.
The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forging carbon-carbon bonds.[1] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal strategy for the late-stage functionalization of complex molecules like amino acids.[2][3] This guide provides a detailed protocol and in-depth scientific rationale for the successful Suzuki-Miyaura cross-coupling of bromotryptophan derivatives, enabling researchers to confidently incorporate this powerful transformation into their synthetic workflows.
The Chemistry: A Mechanistic Overview of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves the coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[4] The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromotryptophan derivative, forming a Pd(II) intermediate.[4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of Nα-Boc-7-bromotryptophan
This protocol is adapted from established procedures and is suitable for the coupling of various aryl and heteroaryl boronic acids with a protected bromotryptophan derivative.[6][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Nα-Boc-L-7-bromotryptophan | ≥95% | Commercially Available | |
| Arylboronic Acid | ≥97% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Ligand Grade | Commercially Available | |
| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | |
| 1,4-Dioxane | Anhydrous | Commercially Available | |
| Deionized Water | Degassed | ||
| Diethyl Ether | ACS Grade | Commercially Available | |
| Saturated Sodium Bicarbonate Solution | |||
| Brine | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | |||
| Celite® |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Heating mantle with a temperature controller and oil bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Nα-Boc-L-7-bromotryptophan (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate tribasic (K₃PO₄, 3.0 equiv.).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv.) and SPhos (0.04-0.10 equiv.). The use of an electron-rich and sterically hindered phosphine ligand like SPhos is crucial for promoting the oxidative addition and reductive elimination steps, especially with challenging substrates.[8]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligand.[9]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[9]
-
Reaction: Heat the reaction mixture to 80-100 °C in a preheated oil bath with vigorous stirring. The optimal temperature may vary depending on the reactivity of the specific boronic acid used.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate or diethyl ether.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized tryptophan derivative.
Key Considerations and Troubleshooting
-
Protecting Groups: The α-amino and α-carboxyl groups of tryptophan should be protected to prevent side reactions and improve solubility in organic solvents. The Boc (tert-butyloxycarbonyl) group for the amine and a methyl or ethyl ester for the carboxylic acid are common choices. Unprotected amino acids can coordinate to the palladium center, inhibiting catalysis.[10]
-
Choice of Bromotryptophan Isomer: The reactivity of the C-Br bond can be influenced by its position on the indole ring. Generally, bromides at the 4, 5, 6, and 7-positions are suitable substrates.
-
Catalyst System: While Pd(OAc)₂/SPhos is a robust system, other palladium sources (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos, RuPhos) can also be effective. For reactions in aqueous media, water-soluble ligands like TPPTS may be employed.[7] Recent studies have also highlighted the efficacy of palladium nanoparticle catalysts for couplings at or near ambient temperatures.[6][11]
-
Base Selection: The choice of base is critical for activating the boronic acid. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.[5]
-
Boronic Acid Quality: The purity of the boronic acid is paramount. Impurities can lead to side reactions, such as protodeboronation or homocoupling. It is advisable to use freshly purchased or purified boronic acids.
-
Degassing: Thoroughly degassing the solvents is essential to prevent the oxidation of the palladium catalyst, which can lead to the formation of palladium black and a loss of catalytic activity.[9]
-
Troubleshooting Low Yields: If low yields are observed, consider increasing the catalyst loading, screening different ligands or bases, or adjusting the reaction temperature. The use of boronic esters (e.g., pinacol esters) can sometimes improve yields by minimizing protodeboronation.
Conclusion
The Suzuki-Miyaura cross-coupling of bromotryptophan is a highly effective and versatile method for the synthesis of novel tryptophan derivatives. By carefully selecting the appropriate protecting groups, catalyst system, and reaction conditions, researchers can efficiently generate a diverse library of compounds for applications in drug discovery, chemical biology, and materials science. The protocol and insights provided in this guide offer a solid foundation for the successful implementation of this powerful synthetic transformation.
References
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Dachwitz, S., Duwe, D. H., Wang, Y. H., Gruß, H., Hannappel, Y., Hellweg, T., & Sewald, N. (2020). Suzuki‐Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(70), 16357-16364. Available from: [Link]
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Montua, N., & Sewald, N. (2024). Perfect Partners: Biocatalytic Halogenation and Metal Catalysis for Protein Bioconjugation. ChemBioChem. Available from: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
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Dachwitz, S., Duwe, D. H., Wang, Y. H., Gruß, H., Hannappel, Y., Hellweg, T., & Sewald, N. (2020). Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chem. Eur. J., 26, 16357-16364. Available from: [Link]
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Amoroso, D., et al. (2013). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Catalysis Science & Technology, 3(6), 1594-1605. Available from: [Link]
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Di Nicola, M., et al. (2022). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 12(10), 1148. Available from: [Link]
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Dachwitz, S., Duwe, D. H., Wang, Y. H., Gruß, H., Hannappel, Y., Hellweg, T., & Sewald, N. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ResearchGate. Available from: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]
-
Kim, H., et al. (2023). Tryptophan Bioconjugation through Auxiliary Boron-Accelerated, Additive-Free Friedel–Crafts Alkylation. JACS Au, 3(1), 225-232. Available from: [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857-5872. Available from: [Link]
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Duwe, D. H., et al. (2021). Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. Chemistry – A European Journal, 27(70), 18043-18046. Available from: [Link]
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Duwe, D. H., et al. (2021). Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. Chemistry – A European Journal, 27(70), 18043-18046. Available from: [Link]
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Shields, J. D., et al. (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. Organic Letters, 21(15), 5896-5900. Available from: [Link]
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Boknevitz, K., et al. (2019). Synthesis and characterization of an unnatural boron and nitrogen-containing tryptophan analogue and its incorporation into proteins. Chemical Science, 10(18), 4994-4998. Available from: [Link]
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Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available from: [Link]
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Goss, R. J. M., et al. (2017). Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. Organic & Biomolecular Chemistry, 15(1), 69-76. Available from: [Link]
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Watson, A. J. A., et al. (2018). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society, 140(4), 1346-1355. Available from: [Link]
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Thomas, A. A., et al. (2019). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 48(24), 5893-5911. Available from: [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]
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Yu, H., et al. (2022). Asymmetric Synthesis and Biological Evaluation of Both Enantiomers of 5- and 6-Boronotryptophan as Potential Boron Delivery Agents for Boron Neutron Capture Therapy. Journal of Medicinal Chemistry, 65(23), 15724-15736. Available from: [Link]
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Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2977. Available from: [Link]
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Malapit, C. A., et al. (2023). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 52(10), 3467-3490. Available from: [Link]
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M. K. Tse, et al. (2007). Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate. Organic Letters, 9(16), 3045-3047. Available from: [Link]
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Application Note: A Researcher's Guide to the Strategic Incorporation of Boc-5-bromo-DL-tryptophan into Peptide Sequences
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. Halogenated amino acids, such as 5-bromotryptophan, are of particular interest as they are found in numerous marine natural products with potent biological activities and serve as versatile synthetic handles for further chemical modification.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the successful incorporation of Nα-Boc-5-bromo-DL-tryptophan into peptide sequences using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). We will delve into the critical considerations, detailed protocols, and analytical strategies required to navigate the unique challenges presented by this modified, racemic amino acid.
Introduction: The Significance of 5-Bromotryptophan in Peptide Chemistry
The indole side chain of tryptophan is a privileged scaffold in medicinal chemistry. Modification of this ring system, particularly through halogenation, can profoundly alter the physicochemical properties of a peptide. The introduction of a bromine atom at the 5-position of the indole ring can enhance biological activity through several mechanisms:
-
Increased Lipophilicity: Facilitating improved membrane permeability.
-
Modulation of Electronic Properties: Influencing intramolecular and intermolecular interactions, such as π-stacking.
-
Enhanced Binding Affinity: The bromine atom can form specific halogen bonds with protein targets, increasing binding potency and selectivity.[2]
-
Metabolic Stability: Halogenation can block sites of oxidative metabolism, prolonging the peptide's in vivo half-life.
-
Synthetic Handle: The aryl bromide serves as a versatile point for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the creation of diverse peptide libraries.
This guide focuses on Boc-5-bromo-DL-tryptophan , a racemic mixture. The use of a DL-racemate is a pragmatic approach that results in the synthesis of two distinct diastereomeric peptides. These diastereomers, while chemically similar, can possess unique three-dimensional structures, leading to different biological activities and chromatographic behaviors. This application note will explicitly address the synthesis of this diastereomeric mixture and the subsequent analytical challenge of their separation and characterization.
Core Principles & Strategic Considerations
Incorporating this compound requires adherence to the principles of Boc-SPPS, with special attention to the unique properties of this amino acid.
The Boc/Bzl Protection Strategy
The synthesis will employ the Boc/Bzl (t-butyloxycarbonyl/benzyl) protection scheme. The workflow relies on the differential acid lability of the temporary Nα-Boc group and the more permanent side-chain protecting groups.
-
Nα-Boc Group: Removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4]
-
Side-Chain Protection & Resin Linkage: Benzyl-based protecting groups (e.g., for Lys, Asp, Glu) and the resin linker (e.g., Merrifield, PAM) are stable to TFA but are cleaved simultaneously at the end of the synthesis using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5]
Critical Challenge 1: Indole Side-Chain Protection
The tryptophan indole ring is susceptible to modification by electrophilic species, particularly the t-butyl cations generated during the repeated TFA-mediated deprotection of the Nα-Boc group.[5] To prevent this and other potential side reactions, the indole nitrogen of the 5-bromotryptophan must be protected.
-
Recommended Protection: The formyl (For) group is the standard for indole protection in Boc chemistry. Therefore, the recommended building block is Boc-5-bromo-DL-Trp(For)-OH .
-
Deformylation: The formyl group is stable to the final HF cleavage but can be removed prior to cleavage using a nucleophilic base, such as piperidine, or during certain strong acid cleavage procedures.[6]
Critical Challenge 2: The DL-Racemic Mixture
The use of a DL-racemic mixture of 5-bromotryptophan will result in the synthesis of two peptide products at the point of incorporation. If the rest of the peptide sequence is composed of L-amino acids, the final product will be a mixture of two diastereomers (e.g., Ac-...-L-Ala-L-5-Br-Trp -L-Leu-...-NH₂ and Ac-...-L-Ala-D-5-Br-Trp -L-Leu-...-NH₂).
-
Synthetic Implication: The synthesis proceeds as a single process, but the final crude product will contain both diastereomers, likely in a near 1:1 ratio.
-
Purification Strategy: Diastereomers have different physical properties and can be separated using standard reversed-phase high-performance liquid chromatography (RP-HPLC).[7] This separation is a critical and mandatory step in the purification protocol.
Critical Challenge 3: Coupling Efficiency and Steric Hindrance
The bulky nature of the 5-bromo-indole side chain may cause steric hindrance, potentially leading to incomplete or slow coupling reactions.[2] Standard coupling conditions may be insufficient.
-
Coupling Reagents: The use of potent coupling reagents is highly recommended. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are standard. For potentially difficult couplings, more robust aminium/uronium or phosphonium salt reagents such as HBTU, HATU, or PyBOP should be considered.
-
Reaction Monitoring: It is crucial to monitor the completion of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test.[8] If the test is positive (indicating free amine), a second coupling (a "double couple") should be performed.
Detailed Protocols & Methodologies
This section provides step-by-step protocols for the manual solid-phase synthesis of a peptide incorporating Boc-5-bromo-DL-Trp(For)-OH.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Recommendation |
| Boc-5-bromo-DL-Trp(For)-OH | >98% | Specialty chemical supplier |
| Other Boc-L-amino acids (with side-chain protection) | Synthesis Grade | Reputable peptide reagent supplier |
| Merrifield or PAM Resin | 1% DVB, 100-200 mesh | Standard SPPS supplier |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Sigma-Aldrich, Fisher |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich, Fisher |
| Trifluoroacetic acid (TFA) | >99%, Reagent Grade | Sigma-Aldrich, Acros |
| N,N-Diisopropylethylamine (DIPEA) | >99.5%, Redistilled | Sigma-Aldrich, Acros |
| N,N'-Diisopropylcarbodiimide (DIC) | >99% | Standard SPPS supplier |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Standard SPPS supplier |
| Piperidine | >99.5% | Sigma-Aldrich, Acros |
| Anhydrous Hydrogen Fluoride (HF) | >99.9% | Requires specialized supplier & apparatus |
| Anisole, p-Cresol, Thioanisole (Scavengers) | Reagent Grade | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
Experimental Workflow Diagram
Caption: Idealized RP-HPLC chromatogram showing separation of two diastereomers.
Characterization by Mass Spectrometry
Mass spectrometry is essential to confirm the identity and purity of the final peptides.
-
Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are suitable.
-
Key Diagnostic Feature: The presence of a single bromine atom will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will produce two major peaks for the molecular ion, one at mass M and another at M+2, with nearly equal intensity (a 1:1 ratio). [9]This signature is a definitive confirmation of successful bromine incorporation.
-
Analysis: Each purified diastereomer should be analyzed separately. They will have the identical mass and isotopic pattern but will have different retention times on the HPLC.
Conclusion and Best Practices
The successful incorporation of this compound into a peptide sequence is a multi-step process that requires careful planning and execution. By understanding the core challenges—indole protection, management of the diastereomeric products, and ensuring complete coupling—researchers can confidently synthesize these valuable modified peptides.
Key Takeaways:
-
Protect the Indole: Always use an indole-protected derivative, such as Boc-5-bromo-DL-Trp(For)-OH, in Boc-SPPS.
-
Use Potent Coupling Reagents: Employ robust coupling reagents and monitor reaction completion with the Kaiser test to overcome potential steric hindrance.
-
Plan for Diastereomers: Recognize that the synthesis will yield a mixture of two diastereomers that must be separated by RP-HPLC.
-
Use Scavengers: Never perform a final cleavage of a Trp-containing peptide without an appropriate scavenger cocktail.
-
Confirm with Mass Spectrometry: Use the characteristic M/M+2 isotopic pattern of bromine to confirm successful incorporation.
By following these guidelines, scientists can effectively harness the unique properties of 5-bromotryptophan to advance their research in drug discovery and peptide engineering.
References
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company.
- Miranda, L. P., & Alewood, P. F. (1999). Challenges for solid-phase peptide synthesis: development of a Boc-based strategy for the synthesis of C-terminal cysteinyl peptides. Biopolymers, 52(4), 239-256.
- Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
- Hoffmann, R., et al. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of Peptide Science, 17(5), 396-403.
- Verzele, M., & Desmet, G. (1990). Synthesis and antimicrobial specificities of halogenated tryptophan-containing nisin variants.
- Latham, J., et al. (2018). Late-Stage Diversification of Tryptophan-Derived Biomolecules.
- Song, J., & Kim, H. J. (2012). Matrix-assisted laser desorption/ionization mass spectrometry peptide sequencing utilizing selective N-terminal bromoacetylation. Analytical biochemistry, 423(2), 269-76.
- Hodges, R. S., et al. (2007). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
- Schwyzer, R., & Ludescher, U. (1968). Synthesis of 5- and 7-bromotryptophan and of [5-bromotryptophan9]-β-corticotrophin-(1–24)-tetracosapeptide, a highly potent corticotrophin analogue. Helvetica Chimica Acta, 51(7), 1593-1603.
- Shi, L., et al. (2024). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity.
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Bittner, S. (2006). The five bromotryptophans. Amino acids, 31(4), 385-397.
- Fiori, S., et al. (2018). Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation.
- Sewald, N., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15689.
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Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- Montua, N., et al. (2023). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Liskamp, R. M., et al. (2004). Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH. The Journal of Organic Chemistry, 69(1), 153-161.
-
Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
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Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
- Mollica, A., et al. (2012). Synthesis of (S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. Molecules, 17(5), 5693-5704.
- Noble, W. S., et al. (2006). Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries. Analytical Chemistry, 78(17), 6077-6085.
- Kumar, A., & Singh, S. K. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 9(2), 251-264.
- Friedman, M., & Gumbmann, M. R. (1984). Analysis of the Racemization of Tryptophan. Journal of Food Science, 49(1), 288-289.
- Mitchell, A. J., & Nair, S. K. (2019). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. Journal of the American Chemical Society, 141(33), 13061-13065.
- Kim, H. C., & Kwon, Y. C. (2022). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. ACS Synthetic Biology, 11(6), 2133-2140.
- Junk, L., & Kazmaier, U. (2017).
- Yajima, H., et al. (1989). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 37(10), 2661-2664.
- Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 548, 3–39.
- Burlingame, A. L. (2012). Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute.
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Hovasapian, R. (2013, February 25). Peptide Synthesis: Merrifield Process | Biochemistry Tutorial [Video]. YouTube. Retrieved from [Link]
-
Waters Corporation. (2015). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
- Giraud, M., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461.
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
- Bull, J. A., et al. (2023).
-
Bio chemistry. (2022, January 26). 15. Protein Sequencing (Step 5) | Cleavage of peptide into overlapping smaller fragments [Video]. YouTube. Retrieved from [Link]
- Li, B., et al. (2022). Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation.
-
Chemistry : The Mystery of Molecules. (2020, January 28). Preparation of Tryptophan ( an amino acid) by Fischer-Indole synthesis. [Video]. YouTube. Retrieved from [Link]
- Jiang, N., et al. (2026). Hydrogen-Bonding Chains Twist the Peptide Bond as Revealed by Rotational Spectroscopy in N-Ethylformamide–Water Complexes. Journal of the American Chemical Society, ASAP.
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Application Notes and Protocols for the Synthesis of Non-Canonical Amino Acids from Boc-5-bromo-DL-tryptophan
Introduction: The Expanding Chemical Alphabet of Life
In the landscape of modern drug discovery and chemical biology, the twenty canonical amino acids that constitute the fundamental building blocks of proteins represent only the starting point. The synthesis and incorporation of non-canonical amino acids (ncAAs) into peptides and other molecular scaffolds have emerged as a transformative strategy for developing novel therapeutics, probing biological processes, and engineering new biomaterials.[1][2] These unique building blocks offer the ability to introduce novel chemical functionalities, enhance proteolytic stability, and modulate the conformational properties of peptides and proteins.[3]
Boc-5-bromo-DL-tryptophan has established itself as a versatile and highly valuable starting material for the synthesis of a diverse array of tryptophan-based ncAAs. The bromine atom at the 5-position of the indole ring serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This guide provides detailed application notes and step-by-step protocols for the synthesis of novel tryptophan derivatives from this compound via three powerful cross-coupling methodologies: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Synthetic Strategy Overview
The overall synthetic workflow involves the palladium-catalyzed functionalization of the 5-bromoindole moiety of this compound, followed by the deprotection of the Boc group to yield the final non-canonical amino acid.
Caption: Overall synthetic workflow.
Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-DL-tryptophan Derivatives
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4] This reaction is particularly well-suited for the arylation of this compound due to its mild conditions and high functional group tolerance.[5]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[6]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Data Presentation: Reaction Conditions and Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (3:1) | 90 | 18 | 75-85 |
Yields are based on literature for similar substrates and may vary.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware, Schlenk line (optional)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in 1,4-dioxane.
-
Add the catalyst solution to the reaction flask via syringe, followed by the addition of 1,4-dioxane and deionized water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the starting material.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the Boc-5-aryl-DL-tryptophan derivative.
Sonogashira Coupling for the Synthesis of 5-Alkynyl-DL-tryptophan Derivatives
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[7][8] This reaction provides a direct route to 5-alkynyl-substituted tryptophan derivatives.
Reaction Principle
The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]
Data Presentation: Reaction Conditions and Yields
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Triethylamine | THF | 60 | 8 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Diisopropylamine | DMF | 50 | 12 | 85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 70 | 10 | 75-85 |
Yields are based on literature for similar substrates and may vary.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, followed by triethylamine. The solution should be degassed by bubbling with inert gas for 15-20 minutes.
-
Add the terminal alkyne (1.5 equiv) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-5-alkynyl-DL-tryptophan derivative.
Buchwald-Hartwig Amination for the Synthesis of 5-Amino-DL-tryptophan Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[10][11] This powerful transformation allows for the synthesis of 5-amino-DL-tryptophan derivatives from this compound and a variety of amine coupling partners.
Reaction Principle
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product.[3]
Data Presentation: Reaction Conditions and Yields
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 70-85 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 65-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 16 | 70-85 |
Yields are based on literature for similar substrates and may vary. For unprotected halotryptophans, aqueous conditions with specific ligands have also been shown to be effective.[9]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and NaOtBu (1.4 equiv) to a flame-dried Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-5-amino-DL-tryptophan derivative.
Boc Deprotection
The final step in the synthesis of the non-canonical amino acids is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the alpha-amino group. This is typically achieved under acidic conditions.
Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected non-canonical tryptophan derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected amino acid in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM, v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the product as its TFA salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final non-canonical amino acid.
Troubleshooting and Key Considerations
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation.
-
Reagent Purity: The purity of reagents, especially the solvent and base, is crucial for the success of these reactions. Anhydrous solvents should be used where specified.
-
Ligand Selection: The choice of phosphine ligand can significantly impact the efficiency of the cross-coupling reactions. It is often necessary to screen a few ligands for optimal results with a new substrate.
-
Racemization: While the protocols described are for DL-tryptophan, it is important to note that the reaction conditions, particularly the use of strong bases, can potentially lead to some degree of racemization if an enantiopure starting material is used.
-
Purification: The purification of tryptophan derivatives can sometimes be challenging due to their polarity and potential for zwitterion formation. Careful selection of the chromatography eluent system is important.
References
-
MDPI. (n.d.). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Retrieved from [Link]
- The Royal Society of Chemistry. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. In M. Ryadnov & F. Hudecz (Eds.), Amino Acids, Peptides and Proteins: Volume 44 (pp. 44-63).
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
-
ResearchGate. (2019). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 5-Bromoindole.
-
PMC. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
- ACS Publications. (n.d.).
- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.).
- Renault, Y. J. G., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Reaction of 5-Bromo-2-isobutoxybenzonitrile.
- Chen, C.-H., Genapathy, S., Fischer, P. M., & Chan, W. C. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(45), 9153-9159.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- YouTube. (2025).
- Google Patents. (n.d.). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- ACS Publications. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(2), 524-527.
-
ResearchGate. (n.d.). Process schematic of synthesis and purification of L-tryptophan. Retrieved from [Link]
- Google Patents. (n.d.). US5057615A - Process for purifying tryptophan.
- Diva-Portal.org. (2019).
- ACS Publications. (2014). Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters, 16(23), 6124-6127.
- Sigma-Aldrich. (2025).
- PMC. (n.d.). De novo synthesis of alkyne substituted tryptophans as chemical probes for protein profiling studies.
- ResearchGate. (n.d.). Isolated products from the coupling of 5-bromotryptophan 18, along with....
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- Fisher Scientific. (2023).
- PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
- ResearchGate. (n.d.). Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- The Royal Society of Chemistry. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. diva-portal.org [diva-portal.org]
Application Notes and Protocols: Leveraging the Bromo Group on Tryptophan for Advanced Bioconjugation Strategies
Introduction: Tryptophan as a Unique Handle for Site-Specific Protein Modification
In the landscape of bioconjugation, the pursuit of site-specific, stable, and functionally benign modifications is paramount. While cysteine and lysine residues have historically been the workhorses for protein labeling, their high abundance can lead to heterogeneous products. Tryptophan (Trp), being the least abundant natural amino acid, offers a compelling target for precise, stoichiometric control over conjugation.[1] However, the native indole side chain of tryptophan possesses modest nucleophilicity, making its selective modification challenging under physiological conditions.[1]
The introduction of a halogen atom, specifically bromine, onto the tryptophan indole ring via genetic code expansion fundamentally alters its reactivity, transforming it into a versatile chemical handle for sophisticated cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategies and detailed protocols for utilizing bromotryptophan (BrTrp) in bioconjugation, with a focus on palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Part 1: The Foundation - Site-Specific Incorporation of Bromotryptophan
The prerequisite for any subsequent conjugation chemistry is the efficient and site-specific incorporation of bromotryptophan into the protein of interest. This is achieved through the powerful technique of genetic code expansion, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to read through a nonsense codon (typically the amber stop codon, UAG) and insert the non-canonical amino acid.[2][3]
Causality of Experimental Choices:
-
Orthogonal Synthetase/tRNA Pair: The choice of synthetase is critical for efficient and specific charging of the tRNA with bromotryptophan. Engineered yeast phenylalanyl-tRNA synthetase (yPheRS) mutants have been shown to effectively charge tRNAs with Trp analogues like 6-bromotryptophan (6BrW) and 5-bromotryptophan (5BrW).[2] This orthogonality ensures that the endogenous cellular machinery does not recognize the non-canonical amino acid, preventing its random incorporation.
-
Amber Stop Codon (UAG): The UAG codon is often chosen for suppression because it is the least frequently used stop codon in many expression hosts like E. coli, minimizing competition with release factors and improving the yield of the modified protein.[4]
-
Expression Host: E. coli strains, such as BL21(DE3), are commonly used due to their well-characterized genetics and robust protein expression capabilities.[5]
Experimental Workflow: Incorporating Bromotryptophan
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-specific incorporation of tryptophan analogues into recombinant proteins in bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 5. Site-specific incorporation of BpF into ubiquitin-like proteins (UBLs) in E. coli [protocols.io]
Troubleshooting & Optimization
How to resolve solubility issues with Boc-5-bromo-DL-tryptophan in DMF
Welcome to the technical support center for Boc-5-bromo-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with this compound in Dimethylformamide (DMF). As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate these challenges effectively.
Understanding the Challenge: The Solubility of this compound in DMF
This compound is a valuable reagent in peptide synthesis and drug discovery. Its structure, which includes a bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group, a polar amino acid backbone, and a brominated indole ring, presents a unique solubility profile.[1][2] While DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, issues can still arise with compounds like this compound due to factors such as crystal lattice energy, polymorphism, and intermolecular interactions.[3][4]
Troubleshooting Guide: Resolving Solubility Issues
This guide provides a systematic approach to addressing common solubility challenges with this compound in DMF.
Initial Observation: The compound is not dissolving or is dissolving very slowly at room temperature.
This is a common starting point. The following steps are designed to systematically address the issue, from the simplest to the more involved techniques.
Question: Could the quality of my compound or solvent be the issue?
Answer: Yes, the quality of both the solute and the solvent can significantly impact solubility.
-
Compound Integrity:
-
Source and Purity: Ensure you are using a high-purity grade of this compound. Lower purity materials may contain insoluble impurities.[5]
-
Physical Form: The compound is typically a powder.[6] If it has clumped or appears discolored, it may have absorbed moisture or degraded, which can affect solubility.
-
-
Solvent Quality:
-
Anhydrous vs. Hydrous DMF: DMF is hygroscopic and readily absorbs water from the atmosphere. The presence of water can alter the polarity of the solvent and may decrease the solubility of certain organic compounds.[7] For consistent results, it is recommended to use anhydrous DMF.
-
Degradation of DMF: Over time, DMF can degrade to form dimethylamine and formic acid, especially in the presence of light, air, or impurities.[8] These degradation products can potentially react with your compound or alter the solvent properties. Using a fresh bottle or a properly stored solvent is advisable.
-
Question: What simple physical methods can I try first?
Answer: Mechanical and thermal energy can often overcome the initial energy barrier for dissolution.
-
Vortexing and Stirring: Simple agitation is the first step. Ensure vigorous and sustained stirring. For small volumes, a vortex mixer can be effective.
-
Sonication: The application of ultrasonic waves can effectively break down solid aggregates and increase the surface area of the solute exposed to the solvent, thereby accelerating dissolution.[9][10][11] This is a non-invasive way to provide energy to the system.
-
Gentle Heating: Gently warming the solution can significantly increase the solubility of many organic compounds.[12] It is crucial to do this with caution, as excessive heat can lead to the degradation of the Boc-protecting group or the tryptophan side chain.[13] A water bath set to 30-40°C is a good starting point.
Question: If physical methods are insufficient, how can I modify the solvent?
Answer: The use of co-solvents can modulate the polarity of the solvent system to better match the solute.
-
Co-solvent Addition: While DMF is a good solvent, the complex nature of this compound may mean that a single solvent is not optimal. The addition of a small amount of a co-solvent can disrupt intermolecular interactions and improve solubility.
-
Aprotic Co-solvents: Consider adding a small percentage (e.g., 1-5% v/v) of a less polar aprotic solvent like Dichloromethane (DCM) or a more polar one like Dimethyl Sulfoxide (DMSO).[14]
-
Protic Co-solvents: In some cases, a small amount of a protic solvent like isopropanol can help break up solute-solute interactions. However, be mindful that protic solvents can interfere with some downstream reactions.
-
Question: Can I use pH to improve solubility?
Answer: Adjusting the pH can significantly impact the solubility of amino acid derivatives.[15][16]
-
Acidic Conditions: The addition of a small amount of a weak organic acid, such as acetic acid, can protonate the carboxylate group, which may alter the intermolecular forces and improve solubility in some cases.
-
Basic Conditions: Conversely, adding a non-nucleophilic organic base, like N,N-Diisopropylethylamine (DIPEA), can deprotonate the carboxylic acid, forming a more soluble salt.
Caution: Modifying the pH will change the chemical nature of your compound and may not be suitable for all experimental workflows. This should be considered a more advanced technique and only used if compatible with the subsequent steps of your experiment.
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process for troubleshooting solubility issues.
Caption: A workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound crashing out of solution after initial dissolution?
A1: This phenomenon, known as precipitation, can occur for several reasons:
-
Supersaturation: You may have created a supersaturated solution, especially if you used heating to dissolve the compound. As the solution cools to room temperature, the solubility limit is exceeded, and the compound precipitates. To avoid this, try to dissolve the compound at the temperature at which you will be using it, or prepare a more dilute solution.
-
Change in Solvent Composition: If you are adding your DMF stock solution to another solvent system (e.g., an aqueous buffer), the change in overall solvent polarity can cause the compound to crash out. In such cases, a solvent exchange or a different formulation strategy may be necessary.
-
Time-Dependent Aggregation: Some molecules can self-assemble or aggregate over time in solution, leading to precipitation. Preparing the solution fresh before use is the best practice.
Q2: I've tried everything and it's still not dissolving. What are my next steps?
A2: If you have exhausted the standard troubleshooting steps, consider the following:
-
Re-evaluate the Required Concentration: Is it possible to proceed with your experiment using a lower, more achievable concentration?
-
Alternative Solvents: While DMF is a common choice, other solvents or solvent systems might be more effective. Depending on your experimental constraints, solvents like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and a solubilizing agent could be explored.[17]
-
Particle Size Reduction: If you have access to the necessary equipment, reducing the particle size of the solid material can increase the dissolution rate.[18][19] This is an advanced technique and should be performed with care to avoid introducing impurities.
Q3: Can I heat the DMF to a high temperature to force dissolution?
A3: High temperatures should be avoided. The Boc protecting group is known to be thermally labile and can be cleaved at elevated temperatures, especially in the presence of even trace amounts of acid.[13] This would result in the formation of 5-bromo-DL-tryptophan and other byproducts, compromising the integrity of your starting material. Stick to gentle warming (30-40°C) as a safer approach.
Q4: How does the DL-racemic mixture affect solubility compared to a single enantiomer?
A4: The solubility of a racemic mixture (DL) can be different from that of the pure enantiomers (D or L). In some cases, a racemic mixture may be more soluble (racemic mixture) or less soluble (conglomerate) than the individual enantiomers. This is due to differences in the crystal lattice packing. For practical purposes in the lab, the troubleshooting steps outlined above are applicable to both racemic mixtures and single enantiomers.
Summary of Key Parameters
The following table provides a qualitative summary of how different interventions can affect the solubility of this compound in DMF.
| Parameter | Effect on Solubility | Rationale |
| Purity of Compound | Higher purity generally improves solubility. | Impurities can be insoluble and interfere with the dissolution process. |
| Solvent Water Content | Lower water content (anhydrous) is often better. | Water alters the polarity of DMF, which can negatively impact the solubility of some organic compounds.[7] |
| Temperature | Increased temperature generally increases solubility. | Provides energy to overcome the crystal lattice energy.[12] |
| Sonication | Increases the rate of dissolution. | Breaks down aggregates and increases surface area.[9][10] |
| Co-solvents | Can increase or decrease solubility depending on the co-solvent. | Modifies the overall polarity of the solvent system to better match the solute.[14] |
References
- Current time information in Ottawa, CA. Google.
-
5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735. PubChem. Retrieved from [Link]
-
Dimethylformamide. Wikipedia. Retrieved from [Link]
- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
Experimental solubility evaluation and thermodynamic analysis of biologically active D-tryptophan in aqueous mixtures of N,N-dimethylformamide and several alcohols. ResearchGate. Retrieved from [Link]
-
Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasonics. Retrieved from [Link]
- Lee, S. H., et al. (2013). Lyophilization monophase solution technique for improvement of the solubility and dissolution of piroxicam. Pharmaceutical Development and Technology, 18(3), 678-685.
-
The Inherent Instability of Dimethylformamide-Water Systems Containing Hydroxide Ion. RSC Publishing. Retrieved from [Link]
- Chemical reactivity of the tryptophan/acetone/DMSO triad system and its potential applications in nanomaterial synthesis. Scientific Reports, 13(1), 17293.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 8(1), 036-050.
-
Supplemental Material I. Solubility Estimates of Boc Derivatives. Retrieved from [Link]
- Zhang, Y., et al. (2021). Recent Advances of Pervaporation Separation in DMF/H2O Solutions: A Review. Membranes, 11(6), 448.
- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Thompson, A. L., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(5), 989-995.
-
Sonication. Wikipedia. Retrieved from [Link]
- Solubility Enhancement of Poorly Soluble Drug by Hot Melt Extrusion Technology. Impact Factor.
- KR101125453B1 - Solubilizing Compositions of L-Tryptophan and Pharmaceutical preparation therefrom. Google Patents.
-
How to dissolve tryptophan amino acids?. ResearchGate. Retrieved from [Link]
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
-
Can I heat DMF and DMSO at 140 oC to remove any moisture impurity in it?. Reddit. Retrieved from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Retrieved from [Link]
- Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry, 86(14), 9353-9377.
-
Vapor–liquid equilibria of DMF + water as a function of mole fraction... ResearchGate. Retrieved from [Link]
- Microwave energy a novel approach in solubility enhancement: A review. World Journal of Pharmaceutical Sciences.
-
Lab tip: use a bath sonicator to help dissolve solids. YouTube. Retrieved from [Link]
- Analyzing of L-tryptophan thermodynamics and its solubility in aqueous acetonitrile blends at diverse temperatures. Journal of Molecular Liquids, 395, 123838.
-
Amino Acid solubility question. Reddit. Retrieved from [Link]
- Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. ACS Omega, 8(30), 27147-27158.
-
Separating DMF from water. Sciencemadness Discussion Board. Retrieved from [Link]
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
- Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry, 86(14), 9353-9377.
- Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
-
Heats of Solution in DMF Measured at 25.0 °C and Heats of Transition for Various Polymorphic Drug Sub- stances. ResearchGate. Retrieved from [Link]
-
5-Bromo-L-tryptophan | C11H11BrN2O2 | CID 644329. PubChem. Retrieved from [Link]
Sources
- 1. 5-Bromo-DL-tryptophan | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
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- 6. 5-Bromo- DL -tryptophan 99 6548-09-0 [sigmaaldrich.com]
- 7. Recent Advances of Pervaporation Separation in DMF/H2O Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inherent instability of dimethylformamide–water systems containing hydroxide ion - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. hielscher.com [hielscher.com]
- 10. Sonication - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Lyophilization monophase solution technique for improvement of the solubility and dissolution of piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 16. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
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- 19. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Best practices for the storage and handling of Boc-5-bromo-DL-tryptophan
Welcome to the technical support center for Boc-5-bromo-DL-tryptophan. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical troubleshooting advice. Our goal is to ensure the integrity of your experiments and the successful application of this versatile amino acid derivative.
Section 1: Core Principles of Storage and Handling
Proper storage and handling are fundamental to preserving the quality and reactivity of this compound. The indole ring, even with the electron-withdrawing bromo substituent, and the Boc protecting group are susceptible to degradation under suboptimal conditions.
Recommended Storage Conditions
To ensure long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C in a freezer.[1] | Low temperatures minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The tryptophan indole ring is susceptible to oxidation.[2] |
| Container | Tightly sealed, opaque container.[1][3] | Protects from moisture and light, which can promote degradation.[4][5] |
| Location | Dry and well-ventilated area.[1][3] | Prevents moisture ingress and ensures a safe storage environment. |
Safe Handling Practices
Adherence to standard laboratory safety protocols is essential when handling this compound. While not classified as a hazardous substance under GHS, good laboratory practice dictates the following precautions:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area or a fume hood to avoid inhaling the powder.[1] Prevent contact with skin and eyes.[1]
-
Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in a question-and-answer format, providing insights into the underlying causes and practical solutions.
Discoloration of the Solid or Solutions
Question: My this compound, which was initially off-white, has developed a yellowish or brownish tint. What could be the cause, and is it still usable?
Answer:
The discoloration of tryptophan and its derivatives is a common indicator of degradation. The primary cause is the oxidation of the indole ring.[2]
-
Causality: Exposure to air (oxygen), light, or heat can initiate oxidative degradation pathways.[2][4][5] The indole ring can be oxidized to form various chromophores, with common degradation products being N-formylkynurenine and kynurenine, which are yellow.[4]
-
Troubleshooting Steps:
-
Assess the Extent of Discoloration: A slight change in color may indicate minor degradation, and the material might still be suitable for non-critical applications. However, significant discoloration suggests substantial impurity.
-
Purity Check: It is highly recommended to assess the purity of the discolored material using analytical techniques such as HPLC or TLC before use.
-
Future Prevention: Ensure the compound is stored under the recommended conditions: -20°C, under an inert atmosphere, and protected from light.
-
Solubility Challenges
Question: I am having difficulty dissolving this compound. What are the recommended solvents and procedures?
Answer:
Like many amino acid derivatives, the solubility of this compound can be challenging.
-
Causality: The molecule has both polar (carboxylic acid, amide) and non-polar (Boc group, indole ring) functionalities, which can lead to limited solubility in a single solvent.
-
Recommended Solvents:
-
Good Solubility: Boc-tryptophan derivatives are generally soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).[6] A related compound, DL-Tryptophan octyl ester hydrochloride, shows good solubility in DMSO (25 mg/ml) and DMF (15 mg/ml), and moderate solubility in ethanol (1 mg/ml).
-
Poor Solubility: The compound is expected to have low solubility in water and non-polar solvents like hexanes.[6]
-
-
Troubleshooting Protocol: Achieving Complete Solubilization
-
Solvent Selection: Start with DMF or DMSO for preparing concentrated stock solutions. For reactions, DCM can be a suitable solvent.
-
Gentle Warming: Gentle warming (to around 30-40°C) can aid dissolution. Avoid excessive heat, which could promote degradation.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and improve the rate of dissolution.
-
Co-solvent Systems: For applications requiring aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then slowly add the aqueous buffer with vortexing. Be aware that the compound may precipitate if the final concentration in the aqueous solution is too high.
-
Issues in Peptide Synthesis
Question: I am observing incomplete coupling or side reactions during peptide synthesis with this compound. How can I optimize my protocol?
Answer:
Challenges in peptide synthesis involving this compound can arise from both the bulky nature of the amino acid and the reactivity of the indole ring.
-
Causality of Incomplete Coupling: The steric hindrance from the Boc group and the bulky brominated indole side chain can slow down the coupling reaction.
-
Troubleshooting Incomplete Coupling:
-
Double Coupling: If a monitoring test (like the Kaiser test) indicates incomplete coupling, a second coupling step with fresh reagents should be performed.
-
Coupling Reagents: Utilize highly efficient coupling reagents such as HATU or HBTU, which are known to be effective for sterically hindered amino acids.
-
Extended Reaction Time: Increase the coupling reaction time to allow for complete acylation.
-
-
Causality of Side Reactions during Boc Deprotection: The standard method for Boc deprotection using strong acids like trifluoroacetic acid (TFA) generates a reactive tert-butyl cation.[7][8] This cation can alkylate the electron-rich indole ring of the tryptophan side chain, leading to undesired byproducts.[9]
-
Workflow for Minimizing Side Reactions:
Caption: Workflow for Boc deprotection with scavengers.
-
Experimental Protocol: Boc Deprotection with Scavengers
-
Prepare the Deprotection Cocktail: A common cocktail is 25-50% TFA in DCM. To this, add scavengers to trap the tert-butyl cations. Effective scavengers include triisopropylsilane (TIS) and water (e.g., a final mixture of TFA/TIS/Water 95:2.5:2.5 v/v/v).
-
Deprotection Reaction: Swell the peptide-resin in DCM and then treat with the deprotection cocktail for 20-30 minutes at room temperature.
-
Washing: Thoroughly wash the resin with DCM to remove the deprotection reagents and scavengers.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a non-nucleophilic base like diisopropylethylamine (DIPEA) in DCM before the next coupling step.
-
Section 3: Quality Control and Analytical Procedures
Verifying the purity and integrity of your this compound is crucial. Here are guidelines for common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of this compound.
-
Typical HPLC Conditions:
-
Column: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% TFA, is a common mobile phase system.
-
Detection: UV detection at 220 nm (for the peptide backbone) and 280 nm (for the indole ring) is recommended.
-
Expected Elution: The Boc-protected amino acid will be more hydrophobic than its unprotected counterpart and will have a longer retention time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent method for confirming the structure and purity of the compound.
-
Reference Chemical Shifts:
-
The ¹H NMR spectrum of Boc-tryptophan in CDCl₃ shows a characteristic signal for the Boc group at around 1.4 ppm (singlet, 9H). The indole NH proton typically appears as a broad singlet downfield, around 8.1 ppm. The aromatic protons of the indole ring will appear between 7.0 and 7.8 ppm.
-
For this compound, the aromatic signals will be shifted due to the presence of the bromine atom. The proton at the C4 position will likely appear as a doublet, and the proton at C6 will be a doublet of doublets. The indole NH proton chemical shift for L-tryptophan has been reported at 10.17 ppm.[10]
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Is the indole nitrogen of this compound protected?
-
A1: No, in this compound, only the alpha-amino group is protected by the Boc group. The indole nitrogen is unprotected and can participate in side reactions, especially under acidic conditions.
-
-
Q2: How does the 5-bromo substituent affect the properties of the molecule?
-
A2: The bromine atom is an electron-withdrawing group, which can slightly decrease the electron density of the indole ring. This can influence its reactivity in electrophilic aromatic substitution reactions.[11] It also increases the molecular weight and can alter the chromatographic behavior and pharmacological properties of peptides incorporating this amino acid.[3]
-
-
Q3: Can I use this compound in Fmoc-based solid-phase peptide synthesis (SPPS)?
-
A3: While it is possible, it is not conventional. The Boc group is acid-labile, while the Fmoc group is base-labile. Using a Boc-protected amino acid in an Fmoc strategy would require an orthogonal protection scheme, which can complicate the synthesis. It is more straightforward to use the corresponding Fmoc-5-bromo-DL-tryptophan for Fmoc-SPPS.
-
-
Q4: My reaction solution containing this compound turned purple. What does this indicate?
-
A4: A purple color can sometimes indicate the formation of charge-transfer complexes or certain degradation pathways of the indole ring, especially in the presence of strong acids or oxidizing agents. It is advisable to investigate the cause and check the purity of your product.
-
References
-
Parenteral Drug Association. Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
PubChem. 5-Bromo-DL-tryptophan. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
ResearchGate. On NH NMR Chemical Shifts, Part I. [Link]
-
ChemistryViews. Enzymatic Bromination of Proteins at C-Terminal Tryptophan. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
PubMed. Reactivity and degradation products of tryptophan in solution and proteins. [Link]
-
PubMed Central. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. [Link]
-
Brazilian Journal of Analytical Chemistry. Simultaneous Determination of Tryptophan and 5-hydroxytryptophan in Dietary Supplements using Capillary Zone Electrophoresis and Capacitively Coupled Contactless Conductivity Detection. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
ResearchGate. Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. [Link]
-
PubMed Central. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Frontiers in Bioengineering and Biotechnology. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. [Link]
-
PubMed. Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. [Link]
-
PubMed. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition. [Link]
-
PubMed Central. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
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- 2. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Avoiding racemization of Boc-5-bromo-DL-tryptophan during activation
<
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in peptide chemistry: the prevention of racemization during the activation of Boc-5-bromo-DL-tryptophan. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you maintain the stereochemical integrity of your peptides.
I. Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization?
A1: The racemization of amino acids during peptide synthesis primarily occurs through the formation of a 5(4H)-oxazolone intermediate after the carboxyl group is activated.[1] The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemistry. While urethane protecting groups like Boc generally suppress racemization, tryptophan's electron-rich indole side chain can further stabilize the oxazolone intermediate, increasing the risk. The addition of an electron-withdrawing bromine atom at the 5-position can further influence the electronic properties of the indole ring, potentially exacerbating this issue.
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: There are two main pathways for racemization during the activation of an amino acid for peptide bond formation: direct enolization and the formation of an oxazolone ring.[2] The oxazolone mechanism is generally considered the major pathway.[1] This process involves the intramolecular attack of the carbonyl oxygen of the Boc protecting group on the activated carboxyl group, forming a cyclic intermediate. The presence of a base can then readily abstract the acidic α-proton, leading to a planar, achiral intermediate that can be protonated from either face, resulting in a racemic mixture.
Q3: Can the choice of base influence the extent of racemization?
A3: Absolutely. The basicity and steric hindrance of the base used are critical factors.[3] Strong, non-hindered bases can readily abstract the α-proton from the oxazolone intermediate, promoting racemization. For instance, N,N-diisopropylethylamine (DIPEA) is more basic than N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) and can lead to higher levels of racemization.[3] Weaker bases or those with significant steric hindrance, such as 2,4,6-collidine, are often preferred to minimize this side reaction.[1][3]
Q4: Are there specific coupling reagents that are known to cause more significant racemization?
A4: Yes, the choice of coupling reagent is a major determinant of the level of racemization. While highly effective, some coupling reagents can generate highly reactive intermediates that are more prone to forming the problematic oxazolone. Generally, phosphonium-based reagents are associated with lower levels of racemization compared to their uronium-based counterparts.[4] However, the use of additives can significantly mitigate the risk of racemization with most modern coupling reagents.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the activation of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Significant D-isomer detected in the final peptide. | High reaction temperature. | Lower the reaction temperature. While elevated temperatures can speed up coupling, they also accelerate racemization.[5][6] Perform the activation and coupling steps at 0°C or room temperature. |
| Use of a strong, non-hindered base (e.g., DIPEA). | Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[3] | |
| Prolonged activation time before addition of the amine component. | Add the amine component to the reaction mixture as soon as possible after the activation of the carboxylic acid to minimize the lifetime of the reactive intermediate. | |
| Slow or incomplete coupling reaction. | Inappropriate choice of solvent. | Ensure good solubility of all reactants. While DMF and NMP are common, consider less polar solvent systems like a 4:1 (v/v) mixture of DCM/MeCN if solubility allows, as this can sometimes suppress side reactions.[7] |
| Inefficient coupling reagent for a hindered coupling. | For sterically demanding couplings, consider using more potent coupling reagents like HATU or COMU in combination with a racemization-suppressing additive.[1] | |
| Formation of unexpected byproducts. | Guanidinylation of the N-terminal amine. | This is a known side reaction with uronium-based reagents like HBTU, especially when used in excess.[4] Switch to a phosphonium-based reagent such as PyBOP or PyAOP to eliminate this possibility. |
III. The Mechanism of Racemization: A Closer Look
The primary pathway for racemization during the activation of N-protected amino acids is through the formation of a 5(4H)-oxazolone. This process is particularly relevant for Boc-protected amino acids.
Sources
- 1. bachem.com [bachem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Synthesized Boc-5-bromo-DL-tryptophan by NMR
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Halogenated tryptophan derivatives, such as 5-bromo-DL-tryptophan, are valuable building blocks in the synthesis of peptide-based therapeutics and other bioactive molecules.[1] Their incorporation can enhance pharmacological properties, including binding affinity and metabolic stability. This guide provides an in-depth, experience-driven comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of N-α-tert-butyloxycarbonyl (Boc)-protected 5-bromo-DL-tryptophan, a crucial intermediate in many synthetic pathways.
The Imperative of Structural Validation in Synthesis
In any synthetic workflow, particularly in a drug discovery context, assuming the desired product has been formed without empirical validation is a significant risk. Side reactions, incomplete conversions, or unexpected rearrangements can lead to impurities or entirely different molecules, compromising downstream applications and data interpretation. NMR spectroscopy stands out as a primary tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of individual atoms.[2][3] Its non-destructive nature and the wealth of information obtainable from various NMR experiments make it indispensable for quality control in pharmaceutical research.[3][4]
Synthesis of Boc-5-bromo-DL-tryptophan: A Deliberate Approach
The synthesis of this compound begins with the protection of the α-amino group of 5-bromo-DL-tryptophan. The Boc protecting group is strategically chosen for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[5][6] This orthogonality is crucial in multi-step peptide synthesis where other protecting groups, such as Fmoc, might be employed.[6]
A standard and effective method for Boc protection involves the reaction of 5-bromo-DL-tryptophan with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.[5][7]
Experimental Protocol: Boc Protection of 5-bromo-DL-tryptophan
-
Dissolution: 5-bromo-DL-tryptophan is dissolved in a mixture of dioxane and water. The aqueous environment ensures the solubility of the amino acid salt.
-
Basification: A base, such as sodium hydroxide (NaOH), is added to deprotonate the amino group, rendering it nucleophilic.
-
Addition of (Boc)₂O: Di-tert-butyl dicarbonate is introduced to the reaction mixture. The nucleophilic amino group attacks one of the carbonyl carbons of (Boc)₂O.
-
Reaction Monitoring: The reaction is typically stirred at room temperature for several hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is acidified to protonate the carboxylic acid and any unreacted starting material. The product is then extracted with an organic solvent, such as ethyl acetate. The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Caption: Workflow for the synthesis of this compound.
Unambiguous Structural Validation by NMR
Once synthesized, a battery of NMR experiments is employed to confirm the structure of this compound unequivocally.
¹H NMR: The First Line of Inquiry
The ¹H NMR spectrum provides the initial and most direct evidence for the successful incorporation of the Boc group and the integrity of the tryptophan scaffold.
-
Boc Group Protons: A characteristic singlet integrating to nine protons is expected in the upfield region (typically around 1.4 ppm). Its presence is a strong indicator of a successful protection reaction.[8]
-
Aliphatic Protons: The α-proton (Cα-H) and the β-protons (Cβ-H₂) of the amino acid backbone will appear as multiplets. The chemical shift and coupling patterns of these protons are sensitive to the presence of the bulky Boc group.
-
Aromatic Protons: The protons on the indole ring will exhibit characteristic chemical shifts and coupling constants. For 5-bromo-tryptophan, the introduction of the bromine atom at the 5-position significantly influences the electronic environment of the aromatic protons, leading to predictable changes in their chemical shifts compared to unsubstituted tryptophan.[9] Specifically, H4 will be a doublet, H6 will be a doublet of doublets, and H7 will be a doublet. The H2 proton will appear as a singlet or a narrow triplet.
-
Amide and Indole N-H Protons: The N-H proton of the Boc-carbamate and the indole N-H proton will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
-
Boc Group Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will give rise to distinct signals.
-
Carbonyl Carbons: The carbonyl carbon of the carboxylic acid and the carbonyl carbon of the Boc group will appear in the downfield region of the spectrum (typically >150 ppm).[10]
-
Indole Carbons: The chemical shifts of the indole carbons are particularly informative. The carbon atom bearing the bromine (C5) will experience a significant shift compared to unsubstituted tryptophan. Quantum chemical methods can be used to predict ¹³C NMR shifts of tryptophan derivatives with good accuracy.[11][12]
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28 |
| Boc C(CH₃)₃ | - | ~80 |
| Cβ-H₂ | ~3.3 (m, 2H) | ~28 |
| Cα-H | ~4.6 (m, 1H) | ~55 |
| C2-H | ~7.2 (s, 1H) | ~125 |
| C4-H | ~7.7 (d, 1H) | ~124 |
| C6-H | ~7.1 (dd, 1H) | ~121 |
| C7-H | ~7.3 (d, 1H) | ~113 |
| Indole N-H | ~10.9 (br s, 1H) | - |
| Boc N-H | ~7.0 (br d, 1H) | - |
| C=O (Boc) | - | ~156 |
| C=O (Acid) | - | ~175 |
| C3 | - | ~111 |
| C3a | - | ~128 |
| C5 | - | ~113 |
| C7a | - | ~135 |
Note: Expected chemical shifts are approximate and can vary depending on the solvent and concentration.
2D NMR: Connecting the Dots for Definitive Confirmation
While 1D NMR provides a wealth of information, 2D NMR techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules.[13][14]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system.[15] For this compound, COSY is invaluable for tracing the connectivity from the α-proton to the β-protons and for confirming the coupling relationships between the aromatic protons on the indole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms.[16] This experiment is essential for assigning the carbon signals based on the already assigned proton signals. For example, the signals for the Cα-H and Cβ-H₂ protons will show cross-peaks to their corresponding carbon signals in the HSQC spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the Boc methyl protons to the Boc quaternary and carbonyl carbons would be expected.
Caption: Key 2D NMR correlations for structural validation.
Comparison with Alternative Analytical Techniques
While NMR is a powerhouse for structural elucidation, other techniques can provide complementary information.
| Technique | Advantages | Disadvantages | Application to this compound |
| Mass Spectrometry (MS) | High sensitivity, provides accurate molecular weight. | Does not provide detailed structural connectivity, isomers can be indistinguishable. | Confirms the molecular formula by providing the exact mass of the molecular ion. |
| Infrared (IR) Spectroscopy | Provides information about functional groups present. | Complex spectra can be difficult to interpret fully, not definitive for overall structure. | Confirms the presence of N-H, C=O (acid and carbamate), and aromatic C-H bonds. |
| X-ray Crystallography | Provides the absolute 3D structure of a molecule in the solid state. | Requires a single crystal of sufficient quality, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation. | Would provide the definitive solid-state structure, confirming connectivity and stereochemistry if a suitable crystal can be grown.[17] |
Conclusion: A Self-Validating System
The combination of 1D and 2D NMR spectroscopy provides a robust, self-validating system for the structural confirmation of synthesized this compound. The causality is clear: the principles of nuclear magnetic resonance dictate that the observed signals and their correlations are a direct consequence of the molecule's unique electronic and spatial arrangement. By systematically analyzing the ¹H, ¹³C, COSY, HSQC, and HMBC spectra, a researcher can build an unassailable case for the identity and purity of the synthesized compound. This level of analytical rigor is not merely an academic exercise; it is a fundamental requirement for the progression of reliable and reproducible scientific research, particularly in the highly regulated field of drug development.[18][19]
References
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. ¹H NMR spectra showing tryptophan aromatic proton resonances. [Link]
-
ResearchGate. Synthesis of 1a: Boc-protected L-tryptophan, DCC, N-hydroxysuccinimide.... [Link]
-
PubChem. 5-Bromo-DL-tryptophan. [Link]
-
HETEROCYCLES. NMR SPECTROSCOPIC STUDIES OF TRYPTOPHAN DERIVATIVES. [Link]
-
NIH National Library of Medicine. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
-
Chemistry LibreTexts. 2D NMR Introduction. [Link]
-
ERA: Education & Research Archive. Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. [Link]
-
Institute of Organic Chemistry, Saarland University. SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. [Link]
-
ACS Publications. Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and.... [Link]
-
ResearchGate. ¹H-NMR spectrum of N-Boc glutamic acid. [Link]
-
Duke Computer Science. Introduction to NMR spectroscopy of proteins. [Link]
- Google Patents. Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.
-
Spectroscopy Online. NMR Spectroscopy Revolutionizes Drug Discovery. [Link]
-
ResearchGate. Convenient synthesis of 7' and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. [Link]
-
NIH National Library of Medicine. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. [Link]
-
ResearchGate. Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation. [Link]
-
European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products. [Link]
-
MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
AZoOptics. The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]
-
ResearchGate. Theoretical NMR correlations based Structure Discussion. [Link]
-
PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link]
-
NIH National Library of Medicine. Synthesis of Boc-protected bicycloproline. [Link]
-
bioRxiv. Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant. [Link]
-
MDPI. Synthesis of (S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. [Link]
-
ResearchGate. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]
-
anuchemax. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
NP-MRD. ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (NP0000543). [Link]
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- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Chirality in Action: Evaluating the Biological Effects of L- vs. DL-5-Bromotryptophan Incorporation
For researchers and drug development professionals venturing into the realm of non-canonical amino acid (ncAA) incorporation, the choice of reagents is paramount. The introduction of halogenated amino acids, such as 5-bromotryptophan (5-Br-Trp), into proteins offers a powerful tool for probing protein structure and function, enhancing therapeutic properties, and developing novel biologics. However, a critical and often overlooked aspect is the stereochemistry of the ncAA used. This guide provides an in-depth technical comparison of the biological effects of incorporating the pure L-enantiomer of 5-bromotryptophan versus its racemic DL-mixture, supported by established scientific principles and experimental methodologies.
The Central Dogma of Chirality in Biology: Why L- vs. DL- Matters
In virtually all forms of life, the protein synthesis machinery exhibits a profound stereoselectivity for L-amino acids. This preference is hardwired into the active sites of aminoacyl-tRNA synthetases (aaRS), the enzymes responsible for charging tRNAs with their cognate amino acids. Tryptophanyl-tRNA synthetase (TrpRS), the enzyme for tryptophan, is no exception. It has evolved to specifically recognize and activate L-tryptophan, ensuring the fidelity of protein translation.[1][2][3][4][5]
When considering the incorporation of 5-Br-Trp, this enzymatic specificity is the critical determinant of its biological fate. While L-5-bromotryptophan is a viable substrate for engineered TrpRS variants used in genetic code expansion, the D-enantiomer is largely ignored by this machinery.[1] Consequently, using a DL-racemic mixture introduces a confounding variable: an inactive isomer that can lead to ambiguous results and potential off-target effects.
Comparative Analysis: L-5-Bromotryptophan vs. DL-5-Bromotryptophan
To illustrate the stark differences in experimental outcomes, we will compare the use of L-5-Br-Trp and DL-5-Br-Trp across key biological parameters.
Table 1: Comparative Efficiency of Protein Incorporation
| Parameter | L-5-Bromotryptophan | DL-5-Bromotryptophan | Rationale and Causality |
| Substrate for Engineered TrpRS | High | Low to Negligible (for the D-isomer) | Engineered TrpRS enzymes are designed to accommodate modifications on the indole ring of tryptophan but retain the stereospecificity for the L-alpha-carbon configuration. The D-isomer does not fit correctly into the active site.[1] |
| Incorporation Efficiency | High (>95% with optimized systems) | Approximately 50% of the L-isomer concentration, with potential inhibition from the D-isomer. | Only the L-enantiomer in the DL-mixture is available for incorporation. The D-isomer may act as a competitive inhibitor for cellular uptake or have other off-target effects. |
| Protein Yield | High | Reduced | The lower effective concentration of the active L-isomer and potential cellular stress from the D-isomer can lead to decreased overall protein synthesis. |
| Fidelity of Incorporation | High | Ambiguous | Mass spectrometry analysis of proteins produced with the DL-mixture would only show incorporation of the L-isomer, but this does not account for the biological effects of the un-incorporated D-isomer in the cellular environment. |
Table 2: Comparison of Biological and Cellular Effects
| Parameter | L-5-Bromotryptophan | DL-5-Bromotryptophan | Rationale and Causality |
| Protein Function | Predictable alteration based on the properties of 5-Br-Trp. | Unpredictable due to potential off-target effects of the D-isomer. | The observed change in function can be directly attributed to the incorporated L-5-Br-Trp. In contrast, any observed effects with the DL-mixture could be a combination of the incorporated L-isomer and the cellular response to the D-isomer. |
| Cell Viability | Generally well-tolerated at working concentrations. | Potential for increased cytotoxicity. | While high concentrations of any ncAA can be toxic, D-amino acids are known to induce cellular stress and can have toxic effects in mammalian cells.[6][7] |
| Data Interpretation | Clear and direct. | Confounded and potentially misleading. | The presence of the D-isomer introduces a significant variable that complicates the interpretation of any observed biological phenomenon. |
Experimental Workflows and Methodologies
To empirically validate the distinct biological outcomes of using L- vs. DL-5-bromotryptophan, a series of well-established experimental protocols should be employed.
Experimental Workflow: Site-Specific Incorporation of 5-Bromotryptophan
This workflow outlines the process of incorporating 5-Br-Trp into a target protein at a specific site using an orthogonal translation system in E. coli.
Sources
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- 7. Tryptophan residues in TDP-43 and SOD1 modulate the cross-seeding and toxicity of SOD1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-5-bromo-DL-tryptophan
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Boc-5-bromo-DL-tryptophan, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory guidelines, reflecting a commitment to best practices in laboratory science.
Understanding the Compound: Hazard Assessment and Rationale for Segregation
The presence of halogens (Fluorine, Chlorine, Bromine, Iodine) in organic waste necessitates a distinct and more rigorous disposal pathway than for non-halogenated compounds.[2] The primary reason for this segregation is that halogenated compounds can produce corrosive and toxic byproducts, such as hydrogen halides (e.g., hydrogen bromide), during standard incineration processes. Therefore, they require high-temperature incineration in specially equipped facilities to ensure their complete and safe destruction.[2] Mixing halogenated waste with non-halogenated waste streams complicates the disposal process, increases costs, and can lead to non-compliance with environmental regulations.[3]
Core Principle: The "bromo" in this compound dictates its disposal path. All waste containing this compound must be treated as halogenated organic waste .
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment. The following table summarizes the required PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from potential splashes or airborne dust particles of the compound. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Always inspect gloves for tears or holes before use. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. | If there is a risk of generating significant dust, a NIOSH-approved respirator may be necessary. |
Always consult your institution's specific safety protocols for PPE requirements.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be a clear, actionable guide for the disposal of solid this compound and any materials contaminated with it.
Step 1: Waste Container Selection
Choose a waste container that is chemically compatible with halogenated organic compounds. A high-density polyethylene (HDPE) container with a secure, leak-proof lid is a suitable choice.[4][5] The container must be clearly designated for "Halogenated Organic Waste."[2][6]
Step 2: Labeling the Waste Container
Proper labeling is a critical step to ensure safe handling and disposal by your institution's environmental health and safety (EHS) personnel. The label should include:
-
The words "Hazardous Waste "[3]
-
The full chemical name: "This compound "
-
The primary hazard: "Halogenated Organic Solid "
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
Step 3: Waste Collection
-
Solid Waste: Carefully transfer the solid this compound into the designated halogenated organic waste container using a clean scoop or spatula. Avoid creating dust. If the compound is a fine powder, perform this transfer in a chemical fume hood.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and disposable labware, must also be placed in the same halogenated organic waste container.
Step 4: Storage of the Waste Container
Store the waste container in a designated satellite accumulation area within your laboratory.[4][7] This area should be:
-
Away from general laboratory traffic.
-
In a well-ventilated location.
-
Segregated from incompatible waste streams (e.g., acids, bases, oxidizers).[5][7]
-
Within secondary containment, such as a larger bin or tray, to contain any potential leaks.[7]
Keep the container lid securely closed at all times, except when adding waste.[4]
Step 5: Arranging for Disposal
Once the waste container is full or has been in use for a predetermined period (often six to twelve months, depending on institutional and local regulations), contact your institution's EHS department to arrange for a pickup.[8][9] Do not dispose of this waste down the drain or in the regular trash.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Handling Spills
In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.
For a Small Spill (a few grams):
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain the Spill: If the spilled material is a powder, cover it with a damp paper towel to prevent it from becoming airborne.
-
Clean Up: Gently sweep the solid material into a dustpan and place it in the designated halogenated organic waste container.[10] Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleaning materials in the halogenated waste container.
-
Report: Inform your supervisor of the incident.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Secure the Area: Prevent others from entering the spill zone.
-
Follow EHS Instructions: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of trained emergency personnel.[11]
Conclusion: A Culture of Safety
The proper disposal of chemical waste is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By understanding the chemical nature of this compound as a halogenated organic compound and adhering to the specific disposal protocols outlined in this guide, you contribute to a safer laboratory environment for yourself and your colleagues, and you uphold our collective responsibility to protect the environment.
References
- Bretherick's Handbook of Reactive Chemical Hazards. (Multiple Editions). Elsevier.
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. The National Academies Press. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health and Radiation Safety. [Link]
- Hazardous Waste Segreg
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Chemical Spills. Florida State University, Emergency Management. [Link]
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Chemical Spill Procedures. Princeton University, Environmental Health and Safety. [Link]
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Best Practices for Managing Laboratory Waste. (2023). Republic Services. [Link]
- Laboratory Waste Management Guidelines. Unknown Source.
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Chemical Spill Procedures. University of Toronto, Environmental Health & Safety. [Link]
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Effective Lab Chemical Waste Management. (2025). Environmental Marketing Services. [Link]
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Organic solvent waste. (2025). Kemicentrum. [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. (2018). De Gruyter. [Link]
-
Safety Data Sheet: D-Tryptophan. Carl ROTH. [Link]
-
Chemical Spill Response Procedure. University of Manitoba. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. [Link]
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- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. republicservices.com [republicservices.com]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 7. vumc.org [vumc.org]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 11. umanitoba.ca [umanitoba.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
